5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
Description
This compound belongs to the 1,2,4-triazole-3-thiol derivative family, characterized by a triazole core substituted with a cyclohexyl group at position 5 and a 2,4,6-trimethoxyphenylmethylideneamino moiety at position 2. Its molecular formula is C₁₉H₂₄N₄O₃S (MW: 412.48 g/mol), with structural features that balance hydrophobicity (cyclohexyl) and hydrogen-bonding capacity (methoxy groups) .
Properties
Molecular Formula |
C18H24N4O3S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H24N4O3S/c1-23-13-9-15(24-2)14(16(10-13)25-3)11-19-22-17(20-21-18(22)26)12-7-5-4-6-8-12/h9-12H,4-8H2,1-3H3,(H,21,26)/b19-11+ |
InChI Key |
VAOGFLGTOVUTKC-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/N2C(=NNC2=S)C3CCCCC3)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NN2C(=NNC2=S)C3CCCCC3)OC |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached through a condensation reaction with trimethoxybenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the imine bond, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the trimethoxyphenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Electronic Effects
The table below highlights key structural differences and their implications:
Research Findings and Data Tables
Table 1: Crystallographic Parameters of Selected Compounds
Table 2: Predicted Physicochemical Properties
| Compound | logP (Est.) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 3.5 | 1 (SH) | 7 (O, N) | 95.2 |
| Ev2 Compound | 2.8 | 1 (SH) | 7 | 98.5 |
| Ev9 Compound | 3.9 | 1 (SH) | 7 | 96.8 |
Biological Activity
5-Cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H24N4O3S
- Molecular Weight : 376.5 g/mol
- IUPAC Name : 3-cyclohexyl-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
These structural components contribute to its interaction with biological systems and its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring structure is known to inhibit certain enzymes by mimicking substrate structures or binding to active sites. This mechanism is crucial in the development of drugs targeting enzymatic pathways involved in diseases such as cancer and inflammation.
- Receptor Modulation : The trimethoxyphenyl group enhances binding affinity to specific receptors, potentially modulating their activity. This could lead to alterations in cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance:
- Cytotoxicity Studies : Compounds bearing trimethoxyphenyl moieties have shown significant cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated IC50 values ranging from 0.52 to 6.26 μM against MCF-7/ADR cells, indicating potent anticancer activity .
- Mechanistic Insights : The mechanism involves inhibition of tubulin polymerization and multiple oncogenic kinases, leading to cell cycle arrest and apoptosis in cancer cells . Such findings suggest that this compound may exhibit similar properties.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties:
- Inhibition of Pro-inflammatory Mediators : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This could make them candidates for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | C18H24N4O3S | 0.52 - 6.26 | Tubulin Inhibition |
| Compound B | C18H22N4O3S | 10 - 20 | COX Inhibition |
| Compound C | C19H26N4O3S | 5 - 15 | Kinase Inhibition |
This table illustrates how variations in structure can influence biological activity and potency.
Case Studies
- Study on Cytotoxicity : A study investigated a series of triazole derivatives similar to our compound and found that modifications in the phenolic groups significantly impacted their cytotoxicity against breast cancer cell lines .
- Mechanistic Study : Another research focused on the binding interactions of triazole derivatives with tubulin proteins using molecular docking studies. The results indicated high binding affinities for compounds similar to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
